Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-
Description
Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]- is a structurally complex boronic acid derivative characterized by a phenyl ring with three distinct substituents:
- Position 4: A 2-(dimethylamino)ethoxy group (–OCH₂CH₂N(CH₃)₂), providing both hydrophilic and basic properties due to the tertiary amine.
- Position 5: An ethyl group (–CH₂CH₃), contributing hydrophobic character.
- Position 2: A methoxy group (–OCH₃), influencing electronic effects on the aromatic ring.
- Boronic Acid (–B(OH)₂): Positioned para to the methoxy group, enabling participation in Suzuki-Miyaura cross-coupling reactions for organic synthesis .
Properties
CAS No. |
642494-85-7 |
|---|---|
Molecular Formula |
C13H22BNO4 |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C13H22BNO4/c1-5-10-8-11(14(16)17)13(18-4)9-12(10)19-7-6-15(2)3/h8-9,16-17H,5-7H2,1-4H3 |
InChI Key |
ZPNHGIBFGNKBBM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)OCCN(C)C)CC)(O)O |
Origin of Product |
United States |
Preparation Methods
Introduction of the 2-(Dimethylamino)ethoxy Side Chain
The phenolic hydroxyl group is alkylated with 2-chloro-N,N-dimethylethylamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step proceeds with moderate yields (60–70%) due to competing O- vs. N-alkylation.
Boronic Acid Installation via Miyaura Borylation
The boronic acid moiety is introduced using Miyaura borylation , a palladium-catalyzed reaction between an aryl halide and bis(pinacolato)diboron (B₂pin₂).
Halogenation of the Aromatic Core
Bromination of 4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxybenzene with N-bromosuccinimide (NBS) in acetic acid at 50°C regioselectively substitutes the position ortho to the methoxy group, yielding 3-bromo-4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxybenzene .
Palladium-Catalyzed Borylation
A mixture of the brominated intermediate (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (KOAc, 3.0 equiv) in dioxane is heated at 90°C for 12 hours under nitrogen. The reaction affords 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxybenzene in 75–85% yield.
Hydrolysis of the Boronate Ester to Boronic Acid
The boronate ester is hydrolyzed using hydrochloric acid (HCl, 6 M) in a tetrahydrofuran (THF)/water (3:1) mixture at 25°C for 6 hours. This step proceeds quantitatively, yielding the target boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]- as a white solid.
Alternative Pathways and Optimization
Direct Lithiation-Borylation
An alternative method involves directed ortho-metalation (DoM) of a protected intermediate. Treatment of 4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxybenzaldehyde with lithium diisopropylamide (LDA) at −78°C followed by quenching with trimethyl borate generates the boronic acid after acidic workup. However, this route suffers from low regioselectivity (<50% yield).
Critical Analysis of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Phenolic alkylation | 2-Chloro-N,N-dimethylethylamine, K₂CO₃, DMF | 60–70 | Competing N-alkylation |
| Miyaura borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 90°C | 75–85 | Sensitivity to moisture |
| Boronate hydrolysis | HCl (6 M), THF/H₂O, 25°C | >95 | Protodeboronation at elevated temps |
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted aryl derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of this boronic acid is in organic synthesis, specifically in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This method is crucial for constructing complex organic molecules used in pharmaceuticals and materials science .
Case Study: A recent study demonstrated the successful application of [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]boronic acid in synthesizing novel pharmaceutical compounds that exhibit anti-cancer properties. The researchers utilized this compound to couple with various aryl halides, leading to high-yield products that were further evaluated for biological activity .
Biochemical Assays
In biochemistry, boronic acids are employed as probes due to their ability to form reversible covalent bonds with diols. This property makes them valuable for detecting biomolecules such as sugars and proteins.
Case Study: A research team developed a fluorescent sensor based on [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]boronic acid that selectively binds to glucose. The sensor demonstrated high sensitivity and specificity, making it a potential tool for diabetes monitoring .
Medicinal Chemistry
Boronic acids are increasingly investigated for their potential as therapeutic agents, particularly as kinase inhibitors. The unique structural features of [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]boronic acid allow it to interact with enzyme active sites effectively.
Case Study: In a study focused on developing new kinase inhibitors, this boronic acid was modified to enhance its selectivity and potency against specific cancer targets. The resulting compounds showed promising results in preclinical trials .
Industrial Applications
In industry, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]boronic acid serves as a catalyst in various chemical processes. Its ability to facilitate reactions under mild conditions makes it attractive for sustainable chemistry practices.
Case Study: An industrial application involved using this compound as a catalyst in the production of fine chemicals where traditional methods were less efficient. The implementation led to reduced reaction times and increased yields while minimizing waste .
Mechanism of Action
The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-5-ethyl-2-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity. In the context of Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Structural Analogues with Modified Amine Substituents
Several boronic acids share the 2-(amine-substituted)ethoxy motif but differ in the amine group:
Key Differences :
- Basicity: Dimethylamino (pKa ~10) vs. azepane (pKa ~11) and pyrrolidine (pKa ~11.3).
- Solubility : Larger amine groups reduce aqueous solubility but improve lipid membrane permeability.
Boronic Acids with Alternative Functional Groups
- 5-Methoxy-2-formylphenylboronic acid (CAS 40138-18-9): Substitutes the dimethylaminoethoxy and ethyl groups with a formyl (–CHO) group. The aldehyde enables nucleophilic addition reactions, diverging from the target compound’s cross-coupling utility .
- 2-Ethoxy-5-methylphenylboronic acid (CAS 123291-97-4): Lacks the dimethylaminoethoxy group but includes ethoxy and methyl groups.
Functional Group Impact :
| Compound | Functional Groups | Reactivity Profile |
|---|---|---|
| Target Compound | Boronic acid, dimethylaminoethoxy | Suzuki coupling, potential bioactivity |
| 5-Methoxy-2-formylphenylboronic acid | Boronic acid, formyl | Aldehyde-specific reactions |
Substituent Position and Electronic Effects
Steric and Electronic Considerations :
- Ethyl groups (target) balance hydrophobicity and steric effects, whereas tert-butyl derivatives (e.g., 3-Tert-butoxymethylphenylboronic acid) prioritize steric bulk.
- Methoxy and dimethylaminoethoxy groups (target) donate electrons via resonance and induction, activating the boronic acid for coupling reactions.
Biological Activity
Boronic acids have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which can be exploited in various biological applications. The compound Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl] (CAS No: 642494-85-7) is a notable example that exhibits diverse biological activities. This article provides an in-depth analysis of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this boronic acid is , and it features a dimethylamino group and an ethoxy substituent, which contribute to its biological properties. The structural characteristics are crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H22BNO4 |
| Molecular Weight | 251.14 g/mol |
| CAS Number | 642494-85-7 |
| Purity | 95% |
Boronic acids can interact with proteins through hydrogen bonding and can form reversible covalent bonds with specific amino acid residues. This property is particularly useful in designing inhibitors for proteases and other enzymes. The interaction often leads to modulation of enzyme activity, which can be beneficial in therapeutic contexts such as cancer treatment and infectious diseases .
Anticancer Activity
Recent studies have highlighted the potential of boronic acids as anticancer agents. For instance, compounds structurally related to boronic acid have shown efficacy in inhibiting the proteasome, a critical component in regulating protein degradation within cancer cells. Bortezomib, a well-known proteasome inhibitor, exemplifies this mechanism .
In vitro studies indicate that derivatives of boronic acids can significantly inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. For example, one study demonstrated that a related compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
Boronic acids have also been explored for their antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against both bacterial and fungal pathogens. The structural modifications around the boron atom can enhance this activity by improving solubility and bioavailability .
Case Studies
- In Vivo Efficacy : A study investigated the pharmacokinetics and efficacy of a boronic acid derivative in a mouse model of cancer. The results showed significant tumor regression compared to controls, highlighting the potential for clinical applications .
- SAR Studies : Structure-activity relationship studies have identified key substituents that enhance biological activity. For example, modifications at the para position of the phenyl ring were found to improve potency against specific targets while reducing toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]boronic acid?
- Methodological Answer: The synthesis typically involves functionalizing the phenyl ring with substituents (e.g., methoxy, ethyl) before introducing the boronic acid group. A common approach is halogenation of the aromatic ring followed by Miyaura borylation using Pd catalysts and boron reagents like bis(pinacolato)diboron. For example, methoxy and ethyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution, while the dimethylamino ethoxy side chain may require Mitsunobu or Williamson ether synthesis .
- Key Considerations: Optimize reaction temperature (60–100°C) and solvent polarity (e.g., THF or DMF) to enhance yields. Purification often involves column chromatography or recrystallization to isolate the boronic acid from pinacol ester intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
